molecular formula C26H18ClN3O4 B11370742 5-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11370742
M. Wt: 471.9 g/mol
InChI Key: DODAQIFEQRQIRZ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a benzofuran moiety, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-chlorobenzoic acid, which undergoes esterification, hydrazination, and cyclization to form the desired product . Key reaction conditions include the use of methanol for esterification, hydrazine for hydrazination, and appropriate catalysts for cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as an antiviral, antibacterial, or anticancer agent, depending on its interaction with biological targets.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, oxazole-containing molecules, and chlorophenyl-substituted compounds. Examples include:

Uniqueness

What sets 5-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H18ClN3O4

Molecular Weight

471.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H18ClN3O4/c1-15-5-4-6-18(13-15)28-26(32)24-23(19-7-2-3-8-21(19)33-24)29-25(31)20-14-22(34-30-20)16-9-11-17(27)12-10-16/h2-14H,1H3,(H,28,32)(H,29,31)

InChI Key

DODAQIFEQRQIRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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